Indoline-7-carbonitrile hydrochloride
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Overview
Description
Indoline-7-carbonitrile hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoline-7-carbonitrile hydrochloride typically involves the reaction of indoline with a suitable nitrile source under acidic conditions. One common method is the reaction of indoline with cyanogen bromide in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Indoline-7-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-7-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming indoline-7-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Indoline-7-carboxylic acid.
Reduction: Indoline-7-amine.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Indoline-7-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of indoline-7-carbonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The nitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Indoline-7-carboxylic acid
- Indoline-7-amine
- Indole-3-acetonitrile
- Indole-3-carboxylic acid
Uniqueness
Indoline-7-carbonitrile hydrochloride is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications. For example, the nitrile group can participate in unique chemical reactions that are not possible with carboxylic acid or amine groups .
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3,11H,4-5H2;1H |
InChI Key |
PMWHIYQYDMTGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2C#N.Cl |
Origin of Product |
United States |
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